![molecular formula C12H26ClNO B14240123 N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride CAS No. 622850-19-5](/img/structure/B14240123.png)
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride is a chemical compound that features an oxirane (epoxide) ring and a quaternary ammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride typically involves the reaction of an epoxide with a tertiary amine. One common method includes the reaction of epichlorohydrin with N,N-dipropylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols or thiol alcohols
Applications De Recherche Scientifique
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride involves the interaction of its quaternary ammonium group with biological membranes, leading to membrane disruption. The epoxide ring can react with nucleophilic sites in biological molecules, causing modifications that can inhibit microbial growth or alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-bis[(oxiran-2-yl)methyl]-4-phenoxyaniline
- N-methyl-N-[(oxiran-2-yl)methyl]cyclopropanamine
- 1,3,5-tris[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
Uniqueness
N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride is unique due to its combination of an epoxide ring and a quaternary ammonium group, which imparts both reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
622850-19-5 |
|---|---|
Formule moléculaire |
C12H26ClNO |
Poids moléculaire |
235.79 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl(tripropyl)azanium;chloride |
InChI |
InChI=1S/C12H26NO.ClH/c1-4-7-13(8-5-2,9-6-3)10-12-11-14-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YQFOHQBSENCNTR-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+](CCC)(CCC)CC1CO1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


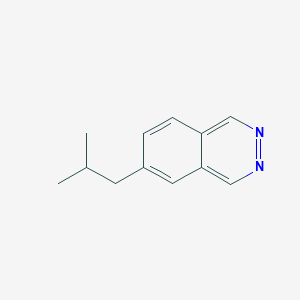
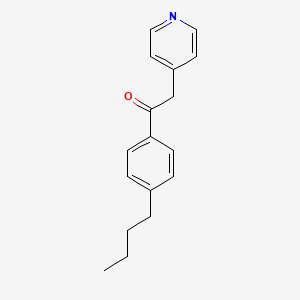
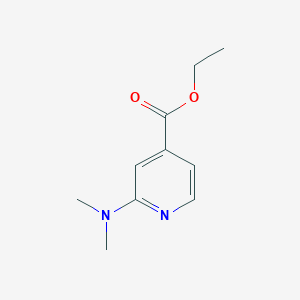
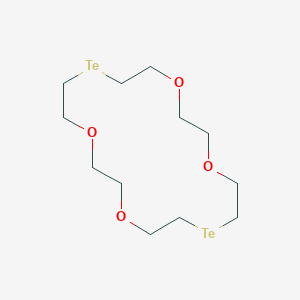
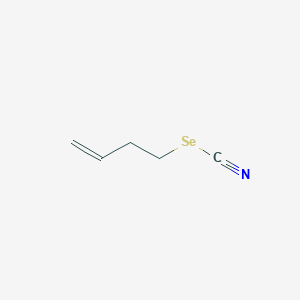
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
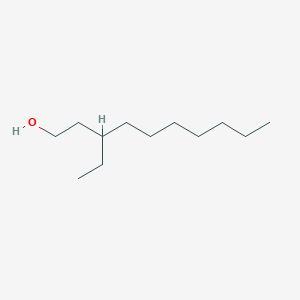
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
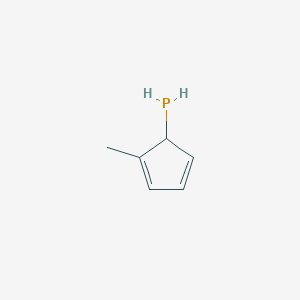
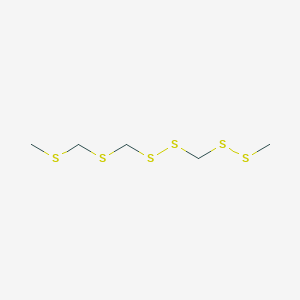
![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)

